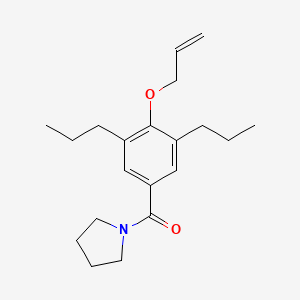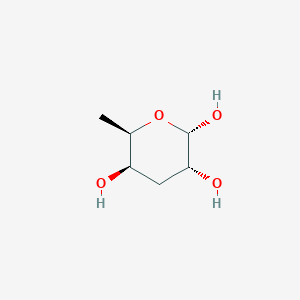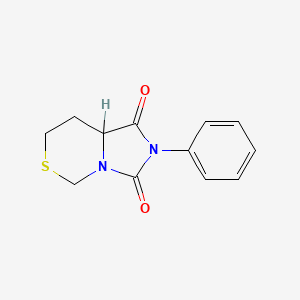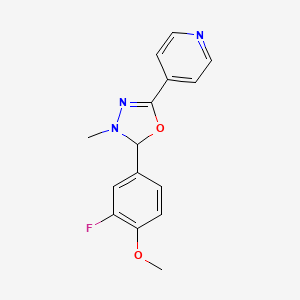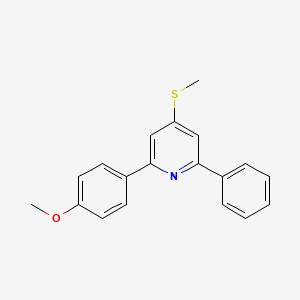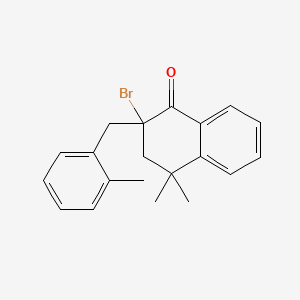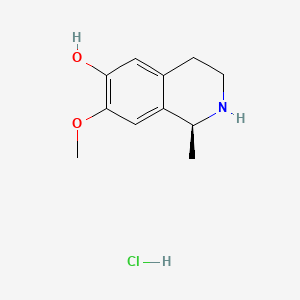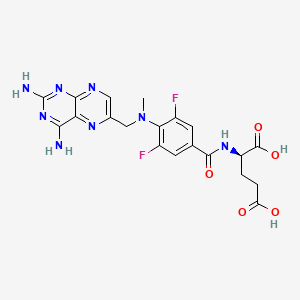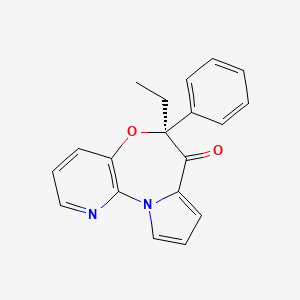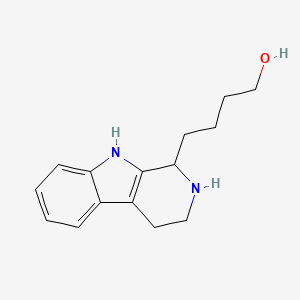
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- is a chemical compound with the molecular formula C6H13NO4 and a molecular weight of 163.2 g/mol . It is a piperidine derivative characterized by the presence of three hydroxyl groups and one hydroxymethyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biochemical substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- typically involves the reduction of corresponding piperidine derivatives. One common method involves the catalytic hydrogenation of a precursor compound under controlled conditions to yield the desired product . The reaction conditions often include the use of a palladium or platinum catalyst, hydrogen gas, and an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using high-pressure reactors. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction can produce more saturated piperidine compounds .
Aplicaciones Científicas De Investigación
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and hydroxymethyl group allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Piperidinetriol: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-(Hydroxymethyl)piperidine: Lacks the additional hydroxyl groups, affecting its reactivity and applications.
Uniqueness
3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- is unique due to the presence of multiple hydroxyl groups and a hydroxymethyl group, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Número CAS |
117821-07-5 |
|---|---|
Fórmula molecular |
C6H13NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4-,5-,6-/m0/s1 |
Clave InChI |
LXBIFEVIBLOUGU-BXKVDMCESA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H]([C@@H](N1)CO)O)O)O |
SMILES canónico |
C1C(C(C(C(N1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



